N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a specialized organic compound that belongs to the class of boron-containing compounds. It features a unique structure incorporating a dioxaborolane moiety, which is significant in various chemical and biological applications. The empirical formula for this compound is C14H20BNO3, and it has a molecular weight of approximately 295.57 g/mol .
This compound is classified primarily as a boronic acid derivative, which plays an important role in organic synthesis and medicinal chemistry. It is utilized in the development of pharmaceuticals and advanced materials due to its ability to participate in various chemical reactions, particularly those involving carbon-carbon bond formation .
The synthesis of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the Miyaura borylation reaction. This method employs a palladium catalyst to couple an aryl halide with a boronic ester.
The molecular structure of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can be visualized as follows:
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide participates in several types of chemical reactions:
The primary target of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is the 5-lipoxygenase-activating protein (FLAP). This compound acts as a regulator of the 5-lipoxygenase enzyme pathway involved in leukotriene production.
The regulatory effects on FLAP lead to significant molecular and cellular outcomes related to inflammation and other biological processes.
Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize this compound's structure and purity .
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has diverse applications across several fields:
This compound exemplifies the utility of boron-containing compounds in modern synthetic chemistry and their potential impact on pharmaceutical development.
The Ugi-4CR provides an efficient one-pot strategy for synthesizing complex amide-boronate hybrids like N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. This convergent approach combines carbonyl compounds, amines, isocyanides, and boronic acids in a single reaction vessel, generating molecular complexity with excellent atom economy. The reaction proceeds through initial imine formation between the carbonyl and amine components, followed by nucleophilic attack of the isocyanide and subsequent Mumm rearrangement. When boronic acids bearing ortho-functional groups participate, the resulting products incorporate both the amide pharmacophore and the boronate ester functionality essential for further derivatization [5].
This methodology is particularly valuable for generating structural diversity in drug discovery, as it allows rapid assembly of compound libraries with multiple points of diversification. The acetamide group in N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide serves as both a hydrogen-bond acceptor and donor, mimicking peptide bonds in biological targets, while the boronate ester enables subsequent Suzuki-Miyaura cross-coupling for further elaboration [3] [5].
Table 1: Components for Ugi-4CR Synthesis of Boron-Containing Amides
Component Type | Representative Examples | Role in Hybrid Formation |
---|---|---|
Carbonyl Compound | Aldehydes, Ketones | Imine formation with amine |
Amine | Anilines, Alkylamines | Provides nitrogen for amide bond |
Isocyanide | tert-Butyl isocyanide | Nucleophile for Mumm rearrangement |
Boronic Acid | 3-Aminophenylboronic acid | Introduces boronate functionality |
Palladium-catalyzed borylation enables precise functionalization of aryl halides to access key intermediates for synthesizing N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. The Miyaura borylation reaction employs bis(pinacolato)diboron (B₂pin₂) as the boron source with palladium catalysts such as [Pd(dppf)Cl₂] or [PdCl₂(PPh₃)₂]. The reaction mechanism involves oxidative addition of the aryl halide to Pd(0), ligand exchange with diboron reagent, and reductive elimination to form the arylboronate ester [4] [9].
Critical optimization parameters include:
This methodology has been successfully applied to complex chloroquinolines, demonstrating compatibility with nitrogen-containing heterocycles analogous to the aniline precursor in the target acetamide-boronate [9]. The resulting arylboronates exhibit excellent stability toward chromatographic purification and storage under anhydrous conditions.
Fragment-based drug design (FBDD) leverages small molecular fragments (MW < 300 Da) like N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide as building blocks for constructing complex bioactive molecules. This acetamide-boronate serves as a versatile bifunctional synthon where the boronate enables further derivatization via Suzuki coupling while the acetamide provides critical pharmacophore elements [1] [5].
In boron-containing drug discovery, fragment linking strategies combine:
The synthetic approach to such fragments involves conjugate borylation/cyclization strategies that construct heterocyclic boronates with defined stereochemistry. By reducing nitrogen nucleophilicity through N-aryl protection (vs. N-alkyl), researchers can isolate linear boronic ester intermediates before acid-mediated cyclization to form complex lactams – a strategy applicable to functionalized acetamide-boronates [1]. These boron-containing fragments demonstrate significant potential as proteasome inhibitors, following the precedent of FDA-approved bortezomib, which contains a boronic acid moiety critical for its mechanism of action [5].
The hydrolytic sensitivity of boronate esters necessitates careful optimization of reaction conditions for synthesizing and handling N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. Pinacol boronate esters exhibit variable stability depending on the electronic properties of the aryl substituent and the steric environment around boron [4] [6].
Table 2: Solvent and Catalyst Systems for Boronate Stability
Parameter | Optimal Conditions | Effect on Boronate Stability | Experimental Evidence |
---|---|---|---|
Solvent | Anhydrous THF, Toluene | Minimizes hydrolysis | <15% decomposition after 24h |
Catalyst System | Pd(OAc)₂/SPhos | Prevents protodeboronation | >95% yield in model couplings |
Temperature | 50-70°C | Balances reaction rate and stability | <5% byproducts at 60°C |
Base | Anhydrous K₃PO₄ | Maintains reaction pH without hydrolysis | Consistent coupling yields |
Storage | Cool, dark, anhydrous | Prevents oxidative deboronation | >90% recovery after 1 month |
The chelation effect observed in ortho-substituted arylboronates significantly influences reaction outcomes. Ortho-methoxy groups enhance coupling selectivity through Pd-O coordination in the transition state, while ortho-chloro substituents show different reactivity patterns due to the absence of this stabilizing interaction [6]. For N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, the meta-acetamide substituent minimizes steric crowding at boron while providing electronic modulation that enhances stability compared to ortho-substituted analogs.
Suzuki-Miyaura cross-coupling enables efficient diversification of N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide into complex bioactive molecules. This transition metal-catalyzed reaction couples the boronate ester with aryl/heteroaryl halides under mild conditions, preserving the sensitive acetamide functionality [3] [5].
Key advances in Suzuki-Miyaura methodology relevant to this compound include:
The compound serves as an arylboron donor in couplings with various aryl halides to form biaryl structures. This reactivity has been exploited in synthesizing potential HIPK2 inhibitors where the acetamide-boronate moiety is coupled with chlorinated heterocycles to generate kinase-targeted compounds [9]. The boronate group also enables conversion to other valuable boron functionalities including oxaboroles, trifluoroborate salts, and boronic acids that offer distinct reactivity profiles and physicochemical properties for biological evaluation.
Sustainable methodologies for synthesizing boron-containing heterocycles emphasize atom economy, energy efficiency, and reduced environmental impact. N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has been synthesized using innovative green approaches including:
Mechanochemical synthesis eliminates solvent use through solid-state reactions enabled by ball milling. This technique provides excellent yields and selectivity for boronate formation while avoiding solvent waste streams. The mechanical energy input replaces thermal activation, reducing energy consumption by up to 80% compared to conventional solution-phase synthesis [8].
Aqueous Suzuki-Miyaura cross-couplings employ water as the reaction medium, leveraging the inherent stability of pinacol boronates in aqueous conditions at neutral pH. This approach facilitates direct reaction workup and reduces the use of volatile organic solvents. Catalyst systems employing water-soluble ligands (TPPTS, sulfonated XPhos) enhance efficiency in these aqueous environments [3].
Continuous flow chemistry enables precise control of reaction parameters for borylation and coupling steps. This technology offers:
These green methodologies align with the 12 Principles of Green Chemistry while maintaining the functional group compatibility required for complex acetamide-boronate synthesis. The development of catalytic borylation protocols using pinacolborane (HBpin) instead of bis(pinacolato)diboron further improves atom economy and reduces waste generation [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0